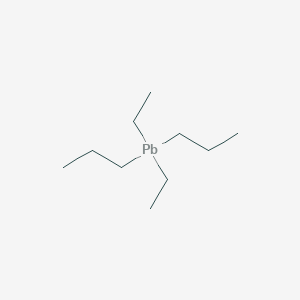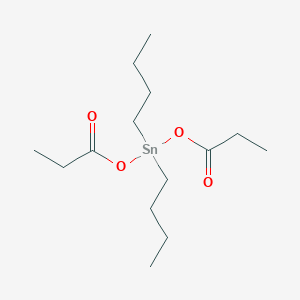
Dibutyltin dipropionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyltin dipropionate is an organotin compound that belongs to the class of organometallic compounds. Organotin compounds are characterized by the presence of tin atoms bonded to organic groups. This compound is widely used in various industrial applications due to its catalytic properties and stability.
准备方法
Synthetic Routes and Reaction Conditions
Dibutyltin dipropionate can be synthesized through the reaction of dibutyltin oxide with propionic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
(C4H9)2SnO+2C2H5COOH→(C4H9)2Sn(OCOC2H5)2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves the use of large-scale reactors where dibutyltin oxide and propionic acid are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
化学反应分析
Types of Reactions
Dibutyltin dipropionate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form dibutyltin oxide and other oxidation products.
Reduction: It can be reduced to form dibutyltin hydride.
Substitution: It can undergo substitution reactions with other carboxylic acids to form different dibutyltin carboxylates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Carboxylic acids like acetic acid can be used in substitution reactions.
Major Products
The major products formed from these reactions include dibutyltin oxide, dibutyltin hydride, and various dibutyltin carboxylates.
科学研究应用
Dibutyltin dipropionate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including esterification and transesterification.
Biology: It is used in the study of enzyme inhibition and as a model compound for studying the toxicity of organotin compounds.
Industry: It is used as a stabilizer in the production of polyvinyl chloride (PVC) and as a catalyst in the production of polyurethane foams.
作用机制
The mechanism of action of dibutyltin dipropionate involves its ability to coordinate with various substrates through its tin atom. This coordination facilitates the catalytic activity of the compound in various chemical reactions. The molecular targets and pathways involved include the inhibition of enzymes and the disruption of cellular processes through the interaction with cellular proteins and DNA.
相似化合物的比较
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin oxide
- Dibutyltin dichloride
Comparison
Dibutyltin dipropionate is unique in its ability to act as a catalyst in a wide range of reactions, including esterification and transesterification. Compared to dibutyltin dilaurate, it has a higher catalytic efficiency in certain reactions. Dibutyltin oxide is primarily used as a precursor for other organotin compounds, while dibutyltin dichloride is used in different types of catalytic reactions.
属性
CAS 编号 |
3465-73-4 |
|---|---|
分子式 |
C14H28O4Sn |
分子量 |
379.08 g/mol |
IUPAC 名称 |
[dibutyl(propanoyloxy)stannyl] propanoate |
InChI |
InChI=1S/2C4H9.2C3H6O2.Sn/c2*1-3-4-2;2*1-2-3(4)5;/h2*1,3-4H2,2H3;2*2H2,1H3,(H,4,5);/q;;;;+2/p-2 |
InChI 键 |
UNPUXJFMLVJYCD-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)CC)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



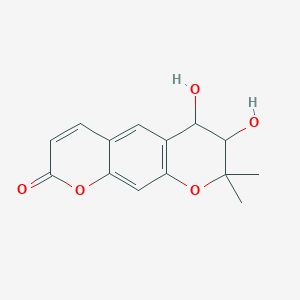
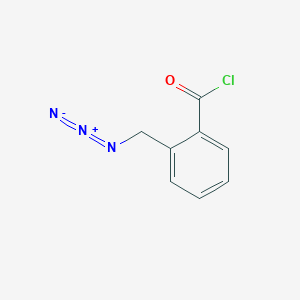

![(2S)-2-[2-(cyclohexen-1-yl)ethylcarbamoylamino]-4-methylpentanoic acid](/img/structure/B14146338.png)
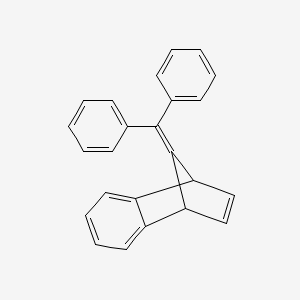
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146345.png)

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
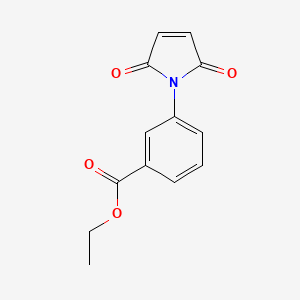
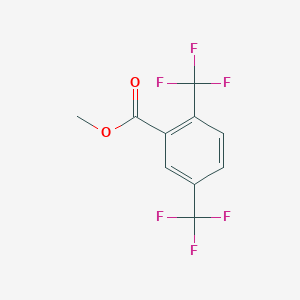
![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
